Dihydro-beta-ergocryptine mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
65914-79-6 |
|---|---|
Molecular Formula |
C33H47N5O8S |
Molecular Weight |
673.8 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C32H43N5O5.CH4O3S/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20;1-5(2,3)4/h7,9-10,15,17-18,20,22,24-25,27,33,41H,6,8,11-14,16H2,1-5H3,(H,34,38);1H3,(H,2,3,4)/t18-,20+,22+,24+,25-,27-,31+,32-;/m0./s1 |
InChI Key |
YKEUOHBRJUALFI-ILSKZLILSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |
Origin of Product |
United States |
Molecular and Cellular Pharmacodynamics Research of Dihydro Beta Ergocryptine Mesylate
Receptor Binding and Ligand Interaction Profiles
The pharmacological effects of dihydro-beta-ergocryptine (B3433263) mesylate are rooted in its structural similarity to key neurotransmitters such as dopamine (B1211576), noradrenaline, and serotonin (B10506). This allows it to bind to and modulate the activity of their respective receptors. researchgate.net
Dopamine Receptor Subtype Affinities and Selectivity
Dihydro-beta-ergocryptine mesylate, often in combination with its alpha isomer, demonstrates significant activity at dopamine receptors. It is recognized as a potent agonist at the D2 dopamine receptor subtype. wikipedia.orgnih.gov Studies have also indicated that it acts as a partial agonist at D1 and D3 dopamine receptors. wikipedia.orgnih.govpharmacompass.com The affinity for D2 receptors is notably higher than for D1 and D3 receptors. wikipedia.org Specifically, the alpha-dihydroergocryptine isomer has shown a high affinity for D1 receptors, with a Ki of 35.4 nM. nih.gov The ergoline (B1233604) class of dopamine agonists, to which dihydro-beta-ergocryptine belongs, generally displays high affinity for D2 receptors. nih.gov
Table 1: Dopamine Receptor Binding Affinities of Related Compounds
| Compound | Receptor Subtype | Affinity (Ki, nM) |
|---|---|---|
| Alpha-dihydroergocryptine | D1 | 35.4 nih.gov |
| Dihydroergocryptine (B134457) (DHEC) | D2 | ~5-8 wikipedia.org |
| Dihydroergocryptine (DHEC) | D1 | ~30 wikipedia.org |
| Dihydroergocryptine (DHEC) | D3 | ~30 wikipedia.org |
This table is interactive. Click on the headers to sort the data.
Alpha-Adrenergic Receptor Modulatory Activities
This compound and its related compounds have been shown to interact with alpha-adrenergic receptors. researchgate.netresearchgate.net Research indicates that it possesses antagonist activity at these receptors. Specifically, it has a higher affinity for α2-adrenoceptors compared to α1-receptors. researchgate.net The binding of the related compound, [3H]dihydroergocryptine, to alpha-adrenergic receptors has been demonstrated to be potent and specific. nih.gov
Exploration of Other Neurotransmitter Receptor Interactions
While the primary interactions of this compound are with dopamine, alpha-adrenergic, and serotonin receptors, its complex structure suggests the potential for other neurotransmitter receptor interactions. researchgate.net However, some sources suggest that its interaction with other systems, apart from the main three, is not significant. wikipedia.org
Post-Receptor Signal Transduction Pathways
The binding of this compound to its target receptors initiates a cascade of intracellular events known as signal transduction.
G-Protein Coupled Receptor (GPCR) Activation and Downstream Signaling
The receptors targeted by this compound, including dopamine, adrenergic, and serotonin receptors, are predominantly G-protein coupled receptors (GPCRs). researchgate.netdrugbank.comdrugbank.com Upon agonist binding, these receptors undergo a conformational change, leading to the activation of heterotrimeric G-proteins. nih.gov This activation can trigger various downstream signaling pathways. For instance, the activation of different G-protein subtypes (Gαs, Gαi, Gαq/11, G12/13) can modulate the activity of enzymes like adenylyl cyclase, leading to changes in the levels of second messengers such as cyclic AMP (cAMP). nih.govindonesianjournalofcancer.or.id The activation of these pathways ultimately results in the diverse physiological and pharmacological effects of the compound. nih.gov Furthermore, GPCRs can also signal through β-arrestin-dependent pathways, which are G-protein independent and can lead to distinct cellular responses. nih.gov
Investigations into Adenylyl Cyclase and cAMP Modulation
Research into the molecular mechanisms of Dihydro-beta-ergocryptine has demonstrated its significant influence on the adenylyl cyclase-cyclic AMP (cAMP) signaling pathway, primarily through its dopaminomimetic action. In vitro studies using cultured anterior pituitary cells have shown that Dihydro-beta-ergocryptine and the related compound dihydroergocristine (B93913) inhibit both prolactin release and the accumulation of cAMP in a manner that is dependent on their concentration. nih.govkarger.comkarger.com This inhibitory effect points to a direct or indirect modulation of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP.
The dopaminergic basis for this modulation is underscored by the finding that dopamine receptor antagonists, such as haloperidol (B65202) and pimozide (B1677891), can completely block the inhibitory effects of these ergot alkaloids on cAMP accumulation. nih.govkarger.comkarger.com This suggests that Dihydro-beta-ergocryptine exerts its effects by acting as an agonist at dopamine receptors, which are G-protein coupled receptors (GPCRs) known to be linked to the inhibition of adenylyl cyclase. Further evidence for the involvement of the adenylyl cyclase-cAMP system comes from experiments with pertussis toxin, which is known to uncouple inhibitory G-proteins (Gi/Go) from their receptors. Treatment with pertussis toxin antagonizes the reduction in both prolactin release and cAMP levels caused by Dihydro-beta-ergocryptine, confirming that the signaling cascade involves these specific G-proteins to inhibit adenylyl cyclase activity. nih.govkarger.comkarger.com
Comparative studies have indicated that Dihydro-beta-ergocryptine is more potent in its inhibitory action on cAMP accumulation than dihydroergocristine, initiating its effects at lower concentrations. nih.govkarger.comkarger.com This greater potency in modulating a key second messenger system highlights its significant role in cellular signaling.
Research on Intracellular Kinase Systems (e.g., AMPK, NF-κB, β-arrestin)
The intracellular signaling pathways influenced by this compound extend to various kinase systems, including AMP-activated protein kinase (AMPK), nuclear factor-kappa B (NF-κB), and β-arrestin.
AMP-activated protein kinase (AMPK): While direct studies on the effect of this compound on AMPK are limited, related research on other ergot alkaloids and their therapeutic applications provides some context. For instance, co-dergocrine mesylate, a mixture containing dihydro-β-ergocryptine, has been proposed to have a normalizing effect on central monoaminergic neurotransmitter systems, although the direct mechanisms, including potential AMPK involvement, remain under investigation. researchgate.net Some research has explored the role of AMPK activators in the context of geroprotectors, with metformin (B114582) being a prime example of an AMPK activator. researchgate.net However, direct evidence linking Dihydro-beta-ergocryptine to AMPK activation is not yet firmly established in the scientific literature.
Nuclear Factor-kappa B (NF-κB): There are indications that ergot alkaloids may interact with the NF-κB signaling pathway. Some reports have suggested that the neuroprotective effects of alpha-dihydroergocryptine could be related to the activation of NF-κB. drugbank.com Furthermore, in silico studies have suggested that Dihydro-beta-ergocryptine may have inhibitory activity against the TNF-alpha receptor, a known activator of the NF-κB pathway. researchgate.net These findings suggest a potential immunomodulatory or anti-inflammatory role for Dihydro-beta-ergocryptine through the NF-κB system, although further direct experimental validation is needed.
β-arrestin: As a dopamine D2 receptor agonist, Dihydro-beta-ergocryptine is implicated in signaling pathways involving β-arrestin. drugbank.com β-arrestins are crucial for the desensitization, internalization, and signaling of G-protein coupled receptors (GPCRs), including dopamine receptors. The recruitment of β-arrestin to an activated GPCR can initiate signaling cascades that are independent of G-protein activation. High-throughput screening methods, such as β-arrestin recruitment assays, have been utilized to characterize the pharmacology of related ergot alkaloids like dihydroergotamine (B1670595) at various receptors. nih.gov These assays can quantify the ability of a ligand to promote the interaction between a receptor and β-arrestin, providing insights into potential for receptor desensitization and biased agonism, where a ligand preferentially activates one signaling pathway (e.g., G-protein-dependent) over another (e.g., β-arrestin-dependent). nih.gov While specific β-arrestin recruitment data for this compound is not widely available, its action as a dopamine agonist strongly suggests an interaction with this system.
Calcium Mobilization and Ion Channel Regulation Studies
The pharmacodynamics of this compound also involve the regulation of intracellular calcium levels and the activity of ion channels, which are critical for a variety of cellular responses. As a dopamine agonist, Dihydro-beta-ergocryptine's effects are often linked to the modulation of calcium signaling cascades.
Dopamine D2 receptor activation, a primary mechanism of action for Dihydro-beta-ergocryptine, is known to be coupled to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This reduction in cAMP can, in turn, influence the activity of various ion channels, including voltage-gated calcium channels, and affect intracellular calcium homeostasis. While direct and detailed studies specifically measuring intracellular calcium mobilization in response to Dihydro-beta-ergocryptine are not extensively documented in publicly available literature, the known downstream effects of D2 receptor activation suggest a role in modulating calcium signaling.
In the context of vascular smooth muscle, the contractile responses induced by ergot alkaloids are intrinsically linked to changes in intracellular calcium concentrations. These changes can result from both the release of calcium from intracellular stores, such as the sarcoplasmic reticulum, and the influx of extracellular calcium through various ion channels in the cell membrane. mdpi.com The interaction of Dihydro-beta-ergocryptine with adrenergic and serotonergic receptors on vascular smooth muscle cells would also contribute to the regulation of calcium-dependent contraction.
It has been noted in broader studies of ergot alkaloids that their effects on sperm motility may involve intracellular calcium, although its role was considered passive in some contexts. oup.com This suggests that the impact of these compounds on calcium signaling can be cell-type specific. Further research is required to fully elucidate the precise mechanisms and quantitative effects of this compound on calcium mobilization and specific ion channel activity in different cellular systems.
Cellular Effects in In Vitro Models
Neuronal Cell Line Studies (e.g., Neuroblastoma Cells)
The effects of Dihydro-beta-ergocryptine and its related compounds have been investigated in various neuronal cell line models, including neuroblastoma cells, which are often used to study neuronal function and neurodegenerative processes.
In studies using C1300 mouse neuroblastoma cells, dihydroergotoxine (B79615) mesylate, a related compound mixture that includes dihydroergocryptine, demonstrated neuroprotective effects. These cells, when maintained in culture, tend to accumulate lipofuscin-like pigments, a hallmark of cellular aging. Treatment with lower doses of dihydroergotoxine mesylate was found to reduce the formation of this pigment. nih.gov Furthermore, the compound induced the formation of neurites, which are projections from the neuronal cell body, and increased protein synthesis. nih.gov These findings suggest that the compound may exert beneficial effects by mitigating intracellular "wear and tear" associated with aging. nih.gov
While direct cytotoxicity assays for Dihydro-beta-ergocryptine on neuroblastoma cell lines are not extensively reported in the available literature, studies on other compounds provide a framework for how such effects can be evaluated. For instance, colorimetric assays are used to assess the in vitro viability of neuroblastoma cell lines like CHP 100 and CHP 126 in response to various therapeutic agents. nih.gov Similarly, transfection studies in human neuroblastoma cell lines such as IMR32, Kelly, SH-SY5Y, and La1-5S utilize cell viability assays like the MTT assay to quantify the cytotoxic effects of transfection reagents. biontex.com
The table below summarizes the observed effects of a related dihydroergotoxine compound on a neuroblastoma cell line.
| Cell Line | Compound | Observed Effects | Reference |
| C1300 Mouse Neuroblastoma | Dihydroergotoxine Mesylate | Reduced lipofuscin pigment formation, Induced neurite formation, Increased protein synthesis | nih.gov |
Endocrine Cell Models for Specific Secretory Responses
The effects of Dihydro-beta-ergocryptine have been significantly characterized in endocrine cell models, particularly in relation to its regulation of hormone secretion from the anterior pituitary gland. These studies have been instrumental in elucidating its dopaminomimetic mechanism of action.
In primary cultures of rat anterior pituitary cells, Dihydro-beta-ergocryptine has been shown to inhibit the release of prolactin in a concentration-dependent manner. nih.govkarger.comkarger.com This inhibitory effect is a hallmark of dopamine D2 receptor agonists, as dopamine is the primary physiological inhibitor of prolactin secretion. The potency of Dihydro-beta-ergocryptine in this model was found to be greater than that of the related ergot alkaloid, dihydroergocristine. nih.govkarger.comkarger.com
The mechanism underlying this inhibition of prolactin secretion is directly linked to the modulation of the adenylyl cyclase-cAMP pathway. Dihydro-beta-ergocryptine was observed to reduce the accumulation of cyclic AMP in these pituitary cells, an effect that was also concentration-dependent and paralleled the inhibition of prolactin release. nih.govkarger.comkarger.com The specificity of this action through dopamine receptors was confirmed by the ability of dopamine antagonists like haloperidol and pimozide to completely abolish the inhibitory effects of Dihydro-beta-ergocryptine on both prolactin release and cAMP levels. nih.govkarger.comkarger.com
Furthermore, the involvement of inhibitory G-proteins (Gi/Go) was demonstrated using pertussis toxin, which, by uncoupling these proteins from the dopamine receptors, prevented the Dihydro-beta-ergocryptine-induced reduction in prolactin and cAMP. nih.govkarger.comkarger.com Studies have also explored the interaction of Dihydro-beta-ergocryptine with other hormones, such as the influence of estradiol (B170435) on prolactin production and the inhibitory effects of the ergot alkaloid in primary cultures of rat pituitary cells. oup.com
The table below summarizes the key findings of Dihydro-beta-ergocryptine's effects in an endocrine cell model.
| Cell Model | Compound | Key Findings | Reference |
| Primary Cultured Rat Anterior Pituitary Cells | Dihydroergocryptine | Inhibited prolactin release in a concentration-dependent manner. | nih.govkarger.comkarger.com |
| Inhibited cyclic AMP accumulation in a concentration-dependent manner. | nih.govkarger.comkarger.com | ||
| Effects were blocked by dopamine antagonists (haloperidol, pimozide). | nih.govkarger.comkarger.com | ||
| Inhibitory action was antagonized by pertussis toxin. | nih.govkarger.comkarger.com | ||
| More potent than dihydroergocristine. | nih.govkarger.comkarger.com |
Vascular Smooth Muscle Cell Responses
In vitro studies on vascular smooth muscle cells have been crucial in understanding the cardiovascular effects of Dihydro-beta-ergocryptine and related ergot alkaloids. These compounds are known to interact with various receptors present on vascular smooth muscle, leading to changes in vascular tone.
Research has shown that Dihydro-beta-ergocryptine binds to alpha-adrenoreceptors in smooth muscle. nih.gov This binding is a key component of its mechanism of action on blood vessels. The interaction with alpha-adrenergic receptors can lead to vasoconstriction, an effect that is well-documented for many ergot alkaloids. oup.com
The contractile response of vascular smooth muscle to ergot alkaloids is generally dose-dependent. Studies on various ergot alkaloids have demonstrated that they induce contraction in isolated blood vessel preparations. nih.gov This contractile response is mediated by an increase in intracellular calcium, which can be initiated by both release from internal stores and influx from the extracellular space. mdpi.com The complexity of the vascular response to ergot alkaloids is highlighted by their interaction with multiple receptor types, including serotonergic and dopaminergic receptors, in addition to adrenergic receptors. oup.com
While specific quantitative data on the contractile response of vascular smooth muscle cells to this compound is not extensively detailed in the available literature, the established binding to alpha-adrenoreceptors in smooth muscle provides a clear mechanism for its effects on vascular tone. nih.gov The general principles of vascular smooth muscle contractility assays, which measure changes in tension in isolated blood vessel segments in response to pharmacological agents, are well-established and applicable to the study of this compound. nih.gov
| In Vitro Model | Compound | Observed Effect | Implied Mechanism | Reference |
| Smooth Muscle Preparations | Dihydroergocryptine | Binding to alpha-adrenoreceptors | Modulation of adrenergic signaling | nih.gov |
| Isolated Blood Vessels | Ergot Alkaloids (general) | Dose-dependent contraction | Increased intracellular calcium, interaction with adrenergic, serotonergic, and dopaminergic receptors | oup.comnih.gov |
Investigations into Anti-Cancer Mechanisms in Cell Lines (e.g., γ-secretase inhibition, for related compounds)
Research into the anti-cancer properties of ergot alkaloids has revealed potential mechanisms of action in various cancer cell lines. While direct studies on this compound are limited in this specific context, investigations into structurally related compounds provide significant insights into shared potential pathways, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymatic complexes like γ-secretase.
Studies have explored the cytotoxic effects of several ergot alkaloids against tumor cell lines. nih.gov One such study involving six ergot alkaloids, including dihydroergocristine, found that their cytotoxic activity does not appear to be linked to classical mechanisms of drug resistance. nih.gov This suggests a potential role for these compounds in treating tumors that have become refractory to other drugs. nih.gov Another related compound, the dopamine D2 receptor agonist bromocriptine (B1667881), has demonstrated cytotoxicity towards drug-sensitive and multidrug-resistant leukemia cells. scienceopen.com Molecular docking studies suggest that bromocriptine binds to NF-κB pathway proteins and may inhibit the binding of NF-κB to DNA, thereby reducing its activity. scienceopen.com
A significant area of investigation for related ergot compounds is their effect on prostate cancer (PCa) cells. Dihydroergocristine (DHECS), a major component of ergoloid mesylates alongside dihydro-beta-ergocryptine, has been shown to be effective in inducing cell cycle arrest and apoptosis in human prostate cancer cells. iiarjournals.orgnih.gov Notably, DHECS showed high potency against chemoresistant PCa cells. iiarjournals.orgnih.gov At the molecular level, its mechanism involves affecting multiple regulators of the cell cycle and programmed cell death, including p53, retinoblastoma protein (RB), E2F1, survivin, and myeloid cell leukemia 1 (Mcl-1). iiarjournals.orgnih.gov The inhibitory effect in chemoresistant PCa cells may also be mediated through dopamine receptor-associated effects on 5'-AMP-activated protein kinase (AMPK) and nuclear factor kappa B (NF-ĸB). nih.gov
A pivotal discovery in the molecular pharmacodynamics of related compounds is the identification of dihydroergocristine as a direct inhibitor of γ-secretase. researchgate.netepfl.ch This enzymatic complex is a recognized target in cancer therapy due to its role in cleaving and activating the Notch receptor, a key regulator of cell fate decisions. nih.govijbs.com In a screen of approximately 400 natural products, dihydroergocristine was found to directly inhibit γ-secretase activity. researchgate.net It substantially reduced amyloid-beta (Aβ) levels—a product of γ-secretase cleavage—in multiple cell types. researchgate.netepfl.ch The study determined the half-maximal inhibitory concentration (IC₅₀) for dihydroergocristine's inhibition of γ-secretase activity to be approximately 25 μM. epfl.chnih.gov Further biophysical analysis using Surface Plasmon Resonance showed that dihydroergocristine binds directly to the γ-secretase complex and its component, Nicastrin. researchgate.netepfl.chnih.gov
Crucially, the same research group also tested other components of the ergoloid mesylates mixture. nih.gov Their findings indicated that β-dihydroergocryptine, the focus of this article, also inhibited Aβ production in a cell-free γ-secretase assay, pointing to a shared mechanism of action among these closely related alkaloids. nih.gov The cyclized tripeptide moiety present in these ergot alkaloids is suggested to be the key structure for γ-secretase inhibition. researchgate.netepfl.chnih.gov
Preclinical Pharmacokinetic and Biotransformation Research of Dihydro Beta Ergocryptine Mesylate
Absorption and Distribution Studies in Animal Models and In Vitro Systems
Gastrointestinal Absorption Mechanisms
Following oral administration, the components of ergoloid mesylates are generally absorbed rapidly from the gastrointestinal tract. mims.com However, bioavailability is relatively low, estimated to be around 25%, due to significant first-pass metabolism in the liver. mims.comdrugbank.com Specifically for dihydro-alpha-ergocryptine, a close structural isomer, studies show it is also rapidly absorbed but has a very low bioavailability of less than 5% due to this extensive hepatic metabolism. drugbank.comnih.gov The absorption of dihydro-alpha-ergocryptine does not appear to be affected by the presence of food. drugbank.comnih.gov The absorption half-life for dihydroergocornine (B1204045), another component of the mixture, has been reported as 0.32 hours, with peak plasma concentrations reached in approximately 1.4 hours. drugbank.com
Blood-Brain Barrier Permeation Research
The ability of ergot alkaloids to cross the blood-brain barrier (BBB) is a subject of ongoing research. Some studies have indicated that certain ergot alkaloids possess the potential to penetrate the BBB. researchgate.net The lipophilicity of the molecule appears to play a role, with more lipophilic compounds such as ergotamine and ergocristine (B1195469) showing more efficient diffusion across the barrier in vitro compared to less lipophilic ones. researchgate.net Furthermore, research suggests that the transport mechanism may be selective for the naturally occurring '-ine' epimers over their '-inine' isomers. researchgate.net The potential for these compounds to act on the central nervous system has led to their investigation for various neurological applications. ontosight.aigoogle.com
Plasma Protein Binding Characteristics
Dihydrogenated ergot alkaloids exhibit a high degree of binding to plasma proteins. For the ergoloid mesylate mixture, plasma protein binding is approximately 81%. mims.comdrugbank.com This characteristic is consistent across its components. Dihydro-alpha-ergocryptine is known to be highly bound to plasma proteins, and dihydroergocristine (B93913) has a reported protein binding proportion of 68%. drugbank.comnih.govdrugbank.com This extensive binding influences the compound's distribution and elimination profile.
Table 1: Summary of Preclinical Absorption and Distribution Parameters for Dihydroergocryptine (B134457) and Related Compounds
| Parameter | Compound/Mixture | Finding | Source(s) |
|---|---|---|---|
| Bioavailability | Ergoloid Mesylates | ~25% | mims.comdrugbank.com |
| Dihydro-alpha-ergocryptine | <5% | drugbank.comnih.gov | |
| Time to Peak Plasma Conc. | Dihydroergocornine | 1.4 hours | drugbank.com |
| Volume of Distribution | Dihydroergocristine | 52 L/kg | drugbank.com |
| Plasma Protein Binding | Ergoloid Mesylates | ~81% | mims.comdrugbank.com |
| Dihydroergocristine | ~68% | drugbank.com | |
| Dihydro-alpha-ergocryptine | High | drugbank.comnih.gov |
Metabolic Pathways and Metabolite Characterization in Research
Hepatic Metabolism and Cytochrome P450 Enzyme Involvement (e.g., CYP3A4)
The primary site of metabolism for dihydrogenated ergot alkaloids is the liver, where they undergo extensive biotransformation. mims.comdrugbank.com This significant first-pass metabolism is the main reason for the low oral bioavailability of these compounds. mims.comdrugbank.com Research has identified the cytochrome P450 enzyme system, specifically the CYP3A4 isoform, as the key player in the metabolism of these alkaloids. drugbank.comkegg.jp
Studies on dihydro-alpha-ergocryptine (DHEC) have provided detailed insights into this process. In vitro experiments using human hepatocytes and cell lines expressing specific human cytochrome P450 enzymes confirmed that CYP3A4 is primarily responsible for its metabolism. nih.gov In these studies, mono- and dihydroxy metabolites of DHEC were detected only in cell cultures that expressed CYP3A4. nih.gov After a 24-hour incubation period, approximately 80% of the parent DHEC was metabolized, with about 60% forming mono-hydroxy metabolites and 20% forming di-hydroxy metabolites. nih.gov Similar major metabolites, such as hydroxy-dihydroergocryptine, have been identified in human plasma following the oral administration of ergoloid mesylates. researchgate.netdrugbank.com Notably, the peak plasma concentrations of these hydroxylated metabolites were found to be substantially higher than those of the parent compounds. researchgate.net
Table 2: Metabolic Profile of Dihydro-alpha-ergocryptine (DHEC) in Human Hepatocytes
| Metabolite Type | Percentage of Total Metabolites | Mediating Enzyme | Source(s) |
|---|---|---|---|
| Monohydroxy-DHEC | ~60% | CYP3A4 | nih.gov |
| Dihydroxy-DHEC | ~20% | CYP3A4 | nih.gov |
| Total Metabolized DHEC | ~80% (after 24h) | CYP3A4 | nih.gov |
Identification and Structural Elucidation of Metabolites (e.g., Hydroxy-metabolites)
The biotransformation of dihydro-beta-ergocryptine (B3433263), a component of the ergot alkaloid mixture, is extensive and results in the formation of several metabolites. In preclinical studies using rat and bovine liver microsomes, major metabolites have been identified as hydroxylated derivatives. nih.gov Specifically, the incubation of dihydroergotoxine (B79615), which contains dihydro-beta-ergocryptine, led to the identification of hydroxy-dihydroergocryptine, alongside hydroxy-dihydroergocornine and hydroxy-dihydroergocristine. nih.gov The structural elucidation of these metabolites was accomplished using time-of-flight mass spectrometry to determine their molecular mass. nih.gov
Further research into the metabolism of the related compound, dihydro-alpha-ergocryptine, has shown the formation of up to eight different metabolites in microsomal systems. drugbank.com The primary metabolic pathways for ergopeptine alkaloids like dihydroergocryptine involve oxidation. drugbank.comresearchgate.net Comparative in vitro studies using equine and human liver S9 fractions revealed that dihydroergocryptine is extensively metabolized into several products, including nor-, N-oxide, hydroxy, and dihydro-diol metabolites. researchgate.net While the metabolic patterns were largely overlapping between the species, some differences were observed. For instance, the formation of 8'-hydroxy metabolites appeared unique to human metabolism, whereas 13/14-hydroxy and 13,14-dihydro-diol metabolites were specific to the equine model. researchgate.net For the related compound dihydroergocornine, biotransformation occurs through oxidation and cleavage of the proline ring in the peptide portion of the molecule, as well as the splitting of the amide bond, which yields dihydrolysergic acid amide. drugbank.com
In a preliminary human study, the clinical relevance of these hydroxy-metabolites was highlighted, as their peak plasma concentrations (Cmax) were found to be an order of magnitude higher than those of the parent compounds after oral administration of dihydroergotoxine mesylate. nih.gov
Table 1: Identified Metabolites of Dihydroergocryptine and Related Compounds in Preclinical Research
| Parent Compound | Metabolite Type | Specific Metabolites Identified | Research Model |
| Dihydroergotoxine (containing Dihydro-beta-ergocryptine) | Hydroxy-metabolite | Hydroxy-dihydroergocryptine | Rat and Bovine Liver Microsomes |
| Dihydroergocryptine | Multiple | Nor-, N-oxide, hydroxy, and dihydro-diol metabolites | Equine and Human Liver S9 Fractions |
| Dihydro-alpha-ergocryptine | Multiple | Eight different metabolites noted | Microsomal System |
| Dihydroergocornine | Oxidation and Cleavage Products | Dihydrolysergic acid amide | Not specified |
Enzyme Kinetics of Biotransformation
The biotransformation of dihydroergocryptine and its isomers is primarily governed by the cytochrome P450 (CYP) enzyme system. drugbank.com Research on dihydro-alpha-ergocryptine strongly indicates that its metabolism is significantly mediated by the action of CYP3A4. drugbank.com This enzyme is responsible for the high rate of metabolism observed in microsomal systems, which has been quantified at a rate of 2.4 ng/min/mg of protein. drugbank.com
The metabolism kinetics of dihydro-alpha-ergocryptine have been described as linear, with the formation of active metabolites. drugbank.com This linear kinetic profile suggests that the rate of metabolism is proportional to the concentration of the drug, within the therapeutic range.
Elimination and Excretion Research in Preclinical Models
The elimination of dihydro-beta-ergocryptine and its metabolites occurs through various pathways, with significant reliance on biliary and fecal routes.
Biliary and Fecal Excretion Pathways
Preclinical research consistently points to fecal excretion as the primary route of elimination for dihydroergot alkaloids. drugbank.comdrugbank.com Studies on the related compound, alpha-dihydroergocryptine, show that it is mainly eliminated via feces. drugbank.com Similarly, after oral administration, dihydroergocornine is almost entirely eliminated through fecal matter. drugbank.com For the related ergot derivative, bromocriptine (B1667881), fecal excretion accounts for as much as 98% of the administered dose. eur.nl This is consistent with findings for other ergot alkaloids like ergotamine, which is predominantly excreted in the bile in rats and Rhesus monkeys. inchem.org
Renal Clearance and Urinary Excretion
In contrast to the high rate of fecal excretion, renal clearance and urinary excretion of dihydro-beta-ergocryptine and its related compounds are very low. drugbank.comdrugbank.com Studies on alpha-dihydroergocryptine report very low levels of urinary excretion. drugbank.com For orally administered dihydroergocornine, urinary secretion accounts for only about 2.5% of the dose. drugbank.com However, when administered intravenously, the amount excreted via the kidneys can increase to approximately 10%. drugbank.com
Data from human studies on various radiolabeled dihydro-derivatives of ergot alkaloids corroborate these preclinical findings, showing a consistently low urinary excretion rate, typically ranging from 1% to 5%. inchem.org An exception was noted in a study on cattle, where it was reported that 96% of consumed ergopeptine alkaloids were excreted in the urine. oup.com
Half-Life Determination in Research Models
The elimination half-life of dihydroergocryptine has been determined in preclinical models, providing insight into its duration of action. In models of Parkinson's disease, dihydro-alpha-ergocryptine has been shown to have a relatively long half-life, ranging from 12 to 16 hours. nih.govwikipedia.org This extended half-life is considered a significant pharmacokinetic advantage. wikipedia.org
Table 2: Summary of Elimination and Half-Life Data in Preclinical Models
| Pharmacokinetic Parameter | Compound | Finding | Research Model/Route | Citation |
| Primary Excretion Route | Alpha-dihydroergocryptine | Mainly feces | Not specified | drugbank.com |
| Dihydroergocornine | Almost completely via feces | Oral | drugbank.com | |
| Bromocriptine | 98% in feces | Not specified | eur.nl | |
| Urinary Excretion | Alpha-dihydroergocryptine | Very low | Not specified | drugbank.com |
| Dihydroergocornine | ~2.5% of dose | Oral | drugbank.com | |
| Dihydroergocornine | ~10% of dose | Intravenous | drugbank.com | |
| Dihydro-ergot alkaloids | 1-5% | Human | inchem.org | |
| Elimination Half-Life | Alpha-dihydroergocryptine | 12-16 hours | Parkinson's disease models | nih.govwikipedia.org |
Structure Activity Relationship Sar Investigations of Dihydro Beta Ergocryptine Mesylate and Analogs
Identification of Key Structural Moieties for Pharmacological Activity
The pharmacological activity of dihydro-beta-ergocryptine (B3433263) mesylate is intrinsically linked to its complex molecular architecture. Several key structural moieties are crucial for its interaction with biological targets.
The ergoline (B1233604) ring system is the fundamental pharmacophore, providing the necessary scaffold for interaction with aminergic GPCRs. nih.govnih.gov This tetracyclic structure mimics the conformation of endogenous neurotransmitters, enabling the compound to bind to their respective receptors. nih.gov The saturation of the C9-C10 double bond in the D-ring, which differentiates dihydroergocryptine (B134457) from its parent compound, significantly impacts receptor affinity and signaling. chimia.chresearchgate.net
The peptide moiety , specifically the cyclized tripeptide portion, is another critical determinant of activity. In a study on the related compound dihydroergocristine (B93913), the cyclized tripeptide moiety was identified as the key element for its inhibitory effect on γ-secretase. researchgate.net This suggests that the peptide portion of dihydro-beta-ergocryptine likely plays a significant role in its specific receptor interactions and subsequent biological effects.
The substituents at the C2' and C5' positions of the peptide moiety also contribute to the pharmacological profile. In dihydro-beta-ergocryptine, these are an isopropyl group at C2' and a sec-butyl group at C5'. ontosight.ai These alkyl groups influence the lipophilicity and steric bulk of the molecule, which in turn affects its binding affinity and selectivity for different receptor subtypes.
The mesylate salt form of dihydro-beta-ergocryptine enhances its solubility and stability, which is a crucial pharmaceutical property. ontosight.ai
Impact of Ergoline Core Modifications on Receptor Interactions
Modifications to the ergoline core of dihydro-beta-ergocryptine and related compounds can profoundly alter their interactions with various receptors. The ergoline scaffold provides a versatile platform for structural modifications that can fine-tune pharmacological activity.
Systematic investigations of the ergoline core have revealed that even minor changes can lead to significant shifts in receptor affinity and selectivity. researchgate.net For instance, modifications at positions 1, 6, and 8 of the ergoline nucleus have been explored to develop novel compounds with specific pharmacological profiles. researchgate.net
The introduction of different substituents on the ergoline nitrogen (N6) and modifications at the C8 position are common strategies to alter receptor binding. The nature of the substituent at C8, which in dihydro-beta-ergocryptine is a complex peptide amide, is a primary determinant of its interaction with dopamine (B1211576) and serotonin (B10506) receptors. ontosight.ai
Furthermore, the planarity and electronic properties of the ergoline core are crucial for receptor recognition. nih.gov Alterations that affect these properties, such as the introduction of bulky groups or changes in the aromaticity of the indole (B1671886) portion, can significantly impact how the molecule fits into the binding pocket of a receptor. Research on other ergoline derivatives has shown that the ergoline core is sandwiched by helices III and VI of the receptor, with helices V and VII enclosing the other edges, highlighting the importance of the core's shape and size. nih.gov
Stereochemical Influences on Receptor Binding and Functional Responses
Stereochemistry plays a pivotal role in the pharmacological activity of dihydro-beta-ergocryptine mesylate, influencing both its receptor binding affinity and its functional response as an agonist or antagonist. The molecule possesses multiple chiral centers, leading to the possibility of various stereoisomers. nih.gov
The configuration at the C8 position of the ergoline ring system is particularly critical. ontosight.ai Naturally occurring ergot alkaloids typically have the R-configuration at C8, which is associated with higher biological activity. nih.gov The epimers with the S-configuration at C8, often referred to as "iso" forms or "-inine" epimers, generally exhibit weaker activity. nih.govnih.gov However, this is not always the case, and the relative activity of the epimers can vary depending on the specific compound and the receptor being studied. The interconversion between R- and S-epimers can occur under certain conditions, such as changes in pH or exposure to heat and light. h5mag.comfrontiersin.org
The hydrogenation of the C9-C10 double bond introduces additional stereocenters at these positions, further influencing the three-dimensional shape of the molecule and its interaction with receptors. researchgate.net
Design and Synthesis of Novel Dihydroergocryptine Derivatives for Mechanistic Studies
The design and synthesis of novel derivatives of dihydroergocryptine and other ergoline compounds are crucial for elucidating the molecular mechanisms underlying their pharmacological effects. frontiersin.orgontosight.ai By systematically modifying the structure of the parent compound, researchers can probe the specific interactions between the ligand and its receptor, leading to a better understanding of structure-activity relationships. nih.gov
One approach involves the synthesis of analogs with modifications at specific positions of the ergoline core or the peptide moiety. For example, creating a series of compounds with different alkyl or aryl substituents at various positions can help to map the binding pocket of the target receptor and identify key contact points. mdpi.comnih.gov
Another strategy is the synthesis of fluorescently or radioactively labeled derivatives. These labeled compounds can be used in binding assays to quantify the affinity of the ligand for different receptors and to visualize the distribution of the drug in tissues and cells.
The synthesis of photoaffinity labels, which can form a covalent bond with the receptor upon photoactivation, is a powerful tool for identifying the specific amino acid residues involved in ligand binding. This information is invaluable for computational modeling and the rational design of new drugs with improved selectivity and efficacy.
Furthermore, the development of synthetic routes that allow for the stereoselective synthesis of different isomers is essential for studying the influence of stereochemistry on pharmacological activity. mdpi.com This includes methods to control the configuration at C8 and other chiral centers within the molecule.
Recent advances in synthetic chemistry, including microwave-assisted synthesis and the use of novel catalysts, have facilitated the creation of diverse libraries of ergoline derivatives for high-throughput screening and mechanistic studies. mdpi.comdovepress.com
Advanced Analytical and Methodological Approaches in Dihydro Beta Ergocryptine Mesylate Research
Chromatographic Separation and Quantification Techniques
Chromatographic methods are fundamental in the analysis of dihydro-beta-ergocryptine (B3433263) mesylate, enabling the separation of the active compound from related substances and metabolites.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation, identification, and quantification of dihydro-beta-ergocryptine mesylate. globalresearchonline.net The development of a robust HPLC method is influenced by the physicochemical properties of the molecule, including its structure, solubility, and polarity. globalresearchonline.net Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of ergot alkaloids. nih.govnih.gov
Method development typically involves a systematic approach to selecting the appropriate stationary phase (column), mobile phase composition, and detector. globalresearchonline.net For dihydro-beta-ergocryptine and other ergot alkaloids, C18 columns are frequently employed. nih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode. nih.govnih.gov Alkaline mobile phases are often preferred to maintain the stability of epimers and improve separation. nih.gov UV detection is commonly used, with dihydroergopeptines showing optimal absorbance at around 280 nm. nih.gov
Validation of the developed HPLC method is critical to ensure its reliability and is performed according to ICH guidelines. globalresearchonline.netresearchgate.net Key validation parameters include:
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
A study developing an RP-HPLC method for the simultaneous determination of multiple active pharmaceutical ingredients, including an ergot derivative, demonstrated linearity within a concentration range of 10-90 μg/ml with a high correlation coefficient (R² = 0.999). researchgate.net The LOD and LOQ were found to be 0.261 and 0.791 μg/ml, respectively, indicating good sensitivity. researchgate.net
Table 1: Example of HPLC Method Parameters for Ergot Alkaloid Analysis
| Parameter | Condition | Source |
| Column | Reversed-phase C18 | nih.gov |
| Mobile Phase | Acetonitrile/water or Methanol/water with alkaline buffer | nih.gov |
| Elution Mode | Gradient or Isocratic | nih.gov |
| Detection | UV at ~280 nm for dihydroergopeptines | nih.gov |
| Flow Rate | Typically 1 ml/min | researchgate.net |
| Temperature | Controlled, e.g., 50 °C | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound and Metabolite Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of this compound and its metabolites, offering high sensitivity and selectivity. nih.govnih.gov This technique couples the powerful separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry. mdpi.com
LC-MS/MS is particularly valuable for identifying and quantifying the parent compound and its metabolites in complex biological matrices like plasma and urine. researchgate.net The method typically involves reversed-phase liquid chromatography for separation, followed by electrospray ionization (ESI) to generate protonated molecular ions. nih.gov These ions are then subjected to collision-induced dissociation to produce characteristic product ions, which are detected by the mass spectrometer. nih.gov This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and allows for the accurate quantification of analytes even at very low concentrations. researchgate.net
In the analysis of ergot alkaloids, specific transitions are monitored. For instance, for ergocryptine, the transition of the protonated molecular ion ([M+H]⁺) to product ions with m/z values of 223 and 268 are often used as quantifier and qualifier ions, respectively. nih.gov The development of LC-MS/MS methods has significantly improved the ability to study the metabolism of ergot alkaloids, including dihydro-beta-ergocryptine. researchgate.net Research has shown that ergot alkaloids undergo extensive metabolism, leading to the formation of various metabolites such as nor-, N-oxide, hydroxy, and dihydro-diol derivatives. researchgate.net
Table 2: Common Metabolites of Ergot Alkaloids Identified by LC-MS/MS
| Metabolite Type | Description | Source |
| Nor-metabolites | Loss of a methyl group | researchgate.net |
| N-oxides | Oxidation of a nitrogen atom | researchgate.net |
| Hydroxy metabolites | Addition of a hydroxyl group | researchgate.net |
| Dihydro-diol metabolites | Formation of a diol from a double bond | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Applications
While not as commonly used for large, non-volatile molecules like dihydro-beta-ergocryptine, Gas Chromatography-Mass Spectrometry (GC-MS) can have specific applications in the analysis of related compounds or degradation products. amazonaws.comnist.gov GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. amazonaws.com It is highly suitable for the analysis of volatile and thermally stable compounds. researchgate.net
For ergopeptides like dihydro-beta-ergocryptine, direct analysis by GC-MS is challenging due to their non-volatile and heat-labile nature. nih.gov However, GC-MS can be applied to the analysis of smaller, more volatile derivatives or degradation products. nih.gov For instance, derivatization techniques can be used to convert polar functional groups into less polar, more volatile ones, making them amenable to GC analysis. researchgate.net
GC-MS is widely used for the qualitative identification and quantitative measurement of individual components in complex mixtures. amazonaws.com Its applications include the detection of illegal drugs, forensic analysis, and environmental monitoring. amazonaws.com In the context of ergot alkaloid research, GC-MS could potentially be used to identify specific impurities or degradation products that are sufficiently volatile.
Spectroscopic and Spectrometric Characterization in Research Settings
Spectroscopic and spectrometric techniques are essential for the detailed structural characterization and purity assessment of this compound in a research environment.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Impurity Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable technique for the unequivocal structural elucidation of this compound and for the identification and quantification of impurities. nih.govconicet.gov.ar NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. libretexts.org Unlike mass spectrometry, NMR can provide structural information without the need for reference standards of unknown compounds. conicet.gov.ar
One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for complete structural characterization. mdpi.com 1H and 13C NMR spectra provide information about the hydrogen and carbon framework of the molecule, respectively. mdpi.com 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), help to establish the connectivity between protons and between protons and carbons.
NMR is also a valuable tool for impurity profiling. conicet.gov.arwdh.ac.id It can be used to identify and quantify process-related impurities and degradation products, which is crucial for ensuring the quality and safety of the drug substance. conicet.gov.ar The high specificity of NMR spectra allows for the detection of even minor structural differences between the main compound and its impurities. researchgate.net For example, NMR has been used to differentiate between the α and β forms of ergocryptine and to estimate the impurity content in pharmaceutical manufacturing. nih.gov
Table 3: Applications of NMR in this compound Research
| Application | Description | Source |
| Structural Elucidation | Determination of the complete chemical structure. | conicet.gov.ararxiv.org |
| Impurity Profiling | Identification and quantification of impurities. | conicet.gov.arwdh.ac.id |
| Stereochemical Analysis | Determination of the relative and absolute stereochemistry. | researchgate.net |
| Conformational Analysis | Study of the three-dimensional shape of the molecule in solution. | mdpi.com |
Mass Spectrometry (MS) for Purity Assessment and Molecular Mass Determination
Mass Spectrometry (MS) is a fundamental technique for determining the molecular mass of this compound and assessing its purity. nih.govmdpi.com MS measures the mass-to-charge ratio (m/z) of ions, providing a highly accurate molecular weight of the compound. nist.gov The molecular formula of this compound is C33H47N5O8S, and its molecular weight is approximately 673.8 g/mol . nih.gov
High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, which can help to confirm the elemental composition of the molecule. researchgate.net When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for purity assessment. mdpi.com LC-MS can separate the main compound from its impurities, and the mass spectrometer can then provide mass information for each separated component. This allows for the identification of impurities based on their mass and fragmentation patterns. nih.gov
The fragmentation pattern of a molecule in the mass spectrometer, often obtained through tandem mass spectrometry (MS/MS), provides valuable structural information and can be used as a fingerprint for identification. nih.gov This is particularly useful in distinguishing between isomers that have the same molecular weight but different structures.
Surface Plasmon Resonance (SPR) for Binding Kinetics (e.g., γ-secretase)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics of binding interactions between molecules in real-time. In the context of dihydro-beta-ergocryptine and related ergot derivatives, SPR has been instrumental in elucidating direct molecular interactions with therapeutic targets, such as those implicated in Alzheimer's disease.
Detailed research has utilized SPR to investigate the binding of Dihydroergocristine (B93913) (DHEC), a structurally similar ergot alkaloid that is often formulated with dihydro-beta-ergocryptine, to components of the γ-secretase complex. researchgate.net γ-secretase is a crucial enzyme in the processing of the amyloid precursor protein (APP), and its modulation is a key strategy in Alzheimer's research. In these studies, purified γ-secretase or its subunit, Nicastrin (NCT), is immobilized on a sensor chip, and solutions containing the compound are passed over the surface. researchgate.net The binding event is detected as a change in the refractive index at the sensor surface, measured in response units (RU).
Table 1: Binding Kinetics of Dihydroergocristine (DHEC) with γ-Secretase Components Measured by SPR
| Analyte | Ligand | Equilibrium Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| Dihydroergocristine (DHEC) | γ-secretase | 25.7 nM | researchgate.net |
| Dihydroergocristine (DHEC) | Nicastrin (NCT) | 9.8 µM | researchgate.net |
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand (like dihydro-beta-ergocryptine) and its receptor. sygnaturediscovery.com These assays utilize a radioactively labeled version of a compound (a radioligand) to measure its binding to a target, which can be in cell membranes, tissue homogenates, or recombinant systems. sygnaturediscovery.comperceptive.com This method is crucial for determining the affinity and specificity of a drug for various receptors.
Two primary types of radioligand binding assays are used:
Saturation Binding Assays: These assays involve incubating the receptor preparation with increasing concentrations of a radioligand until binding equilibrium is reached. The data are used to determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand for the receptor. perceptive.com A lower Kd value indicates a higher binding affinity.
Competition Binding Assays: In these experiments, a fixed concentration of the radioligand is co-incubated with varying concentrations of an unlabeled compound (the competitor, e.g., dihydro-beta-ergocryptine). The ability of the unlabeled compound to displace the radioligand from the receptor is measured. sygnaturediscovery.com This allows for the calculation of the inhibitory constant (Ki), which reflects the affinity of the unlabeled competitor for the receptor. perceptive.com
These assays have been used to validate the binding of ergot derivatives to specific targets. For instance, the binding of [³H]-DHEC (tritiated dihydroergocryptine) has been used to characterize its interaction with platelet membrane receptors. Furthermore, such assays are essential for profiling the selectivity of dopaminergic agonists like dihydro-beta-ergocryptine against a panel of different dopamine (B1211576) receptor subtypes (e.g., D1, D2, D3). researchgate.net
Table 2: Principles of Radioligand Binding Assays for Receptor Characterization
| Assay Type | Principle | Key Parameters Determined | Application Example |
|---|---|---|---|
| Saturation Assay | Measures the binding of increasing concentrations of a radioligand to a receptor preparation. | Bmax (receptor density) and Kd (radioligand affinity). | Determining the density of dopamine receptors in a specific brain region. |
| Competition Assay | Measures the ability of an unlabeled compound to displace a radioligand from its receptor. | Ki (affinity of the unlabeled competitor compound). | Determining the binding affinity and selectivity of Dihydro-beta-ergocryptine for D2 vs. D1 dopamine receptors. |
In Vitro Functional Assays for Molecular and Cellular Responses
Following the characterization of binding, in vitro functional assays are employed to understand the molecular and cellular consequences of the ligand-receptor interaction. These assays measure downstream biological responses, providing insight into the compound's mechanism of action.
Western Blot: This technique is widely used to detect and quantify specific proteins in a sample. In research on related ergot compounds, Western blotting has been used to assess the dose-dependent effects on the processing of the amyloid precursor protein (APP). researchgate.net For example, studies have shown that treatment of HEK293 cells with Dihydroergocristine (DHEC) leads to an accumulation of APP C-terminal fragments (APP-CTFs), which is characteristic of γ-secretase inhibition. researchgate.net It has also been used to confirm that the compound does not affect the expression levels of the γ-secretase subunits themselves or the processing of other proteins like Notch, indicating a degree of selectivity. researchgate.net Additionally, Western blotting can analyze the expression of proteins involved in other pathways, such as oligodendrocyte differentiation or the regulation of the IGF-1 receptor. google.comresearchgate.net
Flow Cytometry: Flow cytometry is a technology used to analyze the physical and chemical characteristics of particles or cells as they pass through a laser beam. It can be adapted to measure various cellular responses. For instance, it can quantify apoptosis (programmed cell death) by using specific stains like Annexin V/propidium iodide. researchgate.net It can also be employed to measure the activity of specific enzymes, such as SA-β-galactosidase, as a marker for cellular senescence. researchgate.net This allows researchers to rapidly assess the effects of a compound on cell health, cell cycle, and other specific cellular processes on a single-cell basis. nih.gov
Reporter Assays: Reporter assays are used to study the regulation of gene expression. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a specific promoter of interest. The activity of the reporter protein, which is easily measured, serves as a proxy for the activity of the promoter. In the context of γ-secretase research, a cell-based reporter assay has been developed where the cleavage of a C99-Gal4-VP16 fusion protein by γ-secretase releases a transcriptional activator (Gal4-VP16), which then drives the expression of a luciferase reporter gene. researchgate.net The inhibitory effect of a compound like DHEC can be quantified by measuring the reduction in luciferase activity. researchgate.net
Table 3: Application of In Vitro Functional Assays in Ergot Alkaloid Research
| Assay | Biological Question Addressed | Endpoint Measured | Example Finding with Related Compounds |
|---|---|---|---|
| Western Blot | Effect on protein expression and processing. | Levels of specific proteins (e.g., APP-CTFs, Notch-NICD). | DHEC inhibits γ-secretase cleavage of APP without affecting Notch processing. researchgate.net |
| Flow Cytometry | Effect on cell viability and specific cellular states. | Percentage of apoptotic or senescent cells. | Quantification of drug-induced apoptosis or cellular senescence. researchgate.net |
| Reporter Assay (Luciferase) | Effect on enzyme activity and related gene expression. | Light output from luciferase enzyme activity. | DHEC inhibits the cellular activity of γ-secretase in a dose-dependent manner. researchgate.net |
Research on Specific Biological System Interactions of Dihydro Beta Ergocryptine Mesylate
Neuropharmacological System Investigations
The neuropharmacological effects of dihydro-beta-ergocryptine (B3433263) mesylate are complex, involving modulation of several key neurotransmitter systems. researchgate.net Ergot alkaloids are structurally similar to neurotransmitters like dopamine (B1211576), noradrenaline, and serotonin (B10506), which allows them to interact with a variety of receptor types. researchpromo.com
Dopaminergic System Modulation in Research Models (e.g., Parkinson's Disease Models)
Dihydro-beta-ergocryptine mesylate, often referred to as Dihydroergocryptine (B134457) (DHEC) in clinical literature, is recognized as a potent dopamine receptor agonist. wikipedia.org This activity is central to its investigation as an antiparkinson agent. wikipedia.org
Research has shown that DHEC primarily acts as a potent agonist at D2 dopamine receptors. wikipedia.org Its affinity for D2 receptors is significantly higher than for D1 or D3 receptors. wikipedia.org This selective action on D2 receptors is believed to mimic the effects of endogenous dopamine, thereby exerting an antiparkinsonian effect. wikipedia.org The absence of D2 receptors in genetically modified mouse models leads to parkinsonian-like symptoms, such as akinesia and bradykinesia, highlighting the critical role of these receptors in motor control. nih.gov
In research models of Parkinson's disease, such as those induced by MPTP in non-human primates, PET imaging with tracers like (18)F-DOPA and (11)C-DTBZ is used to track the progressive loss of dopaminergic neurons, providing a platform to study the effects of therapeutic agents. nih.gov Studies suggest that initial monotherapy with dopamine agonists like DHEC may be associated with a reduced risk of motor complications compared to levodopa (B1675098) treatment. wikipedia.org Furthermore, some evidence suggests that dopamine agonists might slow the progression of Parkinson's disease, potentially through mechanisms like the activation of presynaptic dopamine autoreceptors, which reduces dopamine turnover and may confer anti-apoptotic and antioxidant effects. wikipedia.org
Table 1: Receptor Binding Affinity of Dihydroergocryptine (DHEC)
| Receptor Subtype | Affinity (Kd) | Primary Action | Reference |
| Dopamine D2 | ~5-8 nM | Potent Agonist | wikipedia.org |
| Dopamine D1 | ~30 nM | Partial Agonist | wikipedia.org |
| Dopamine D3 | ~30 nM | Partial Agonist | wikipedia.org |
Adrenergic System Regulatory Research
This compound and related ergoloid mesylates exhibit complex interactions with the adrenergic system, characterized by a dual partial agonist and antagonist activity at α-adrenergic receptors. researchgate.netdrugbank.com This modulation affects vascular tone and blood pressure. nih.gov
Peripherally, ergoloid mesylates can act as α-receptor blockers. Centrally, they are thought to depress the vasomotor center, which contributes to peripheral vasodilation and a slowing of heart rate. nih.gov
In a notable research application, radiolabeled dihydroergocryptine ([³H]-DHE) has been utilized as a tool to quantify α-adrenergic receptor concentrations in tissues. For instance, in studies involving renal hypertensive rats, [³H]-DHE binding was used to demonstrate a significant reduction in the concentration of α-adrenergic receptors in myocardial membranes, suggesting a specific increase in cardiac sympathetic activity in this disease model. ahajournals.org
Table 2: Adrenergic System Interactions of Dihydroergocryptine and Related Compounds
| System/Receptor | Observed Effect | Research Model/Context | Reference |
| Alpha-adrenergic receptors | Partial agonist/antagonist activity | General pharmacological profile | drugbank.com |
| Peripheral alpha-receptors | Blocking action | General pharmacological profile | |
| Central vasomotor activity | Depression, leading to vasodilation | General pharmacological profile | nih.gov |
| Myocardial α-receptors | Used as a radioligand ([³H]-DHE) to quantify receptor density | Renal hypertensive rats | ahajournals.org |
Serotonergic System Research and its Impact on Neurotransmission
Different ergot derivatives can have varied effects. For example, ergotamine and methysergide (B1194908) are known as non-specific partial agonists of 5-HT2 vascular receptors. researchpromo.com Dihydroergocristine (B93913), another component of ergoloid mesylates, has been reported to have a noncompetitive antagonistic activity at serotonin receptors. drugbank.com Studies on ergoloid mesylates suggest a modulatory effect on synaptic neurotransmission, which may be more significant than their effects on cerebral blood flow. wikipedia.org This modulation is partly attributed to their activity at serotonergic receptors. researchgate.netwikipedia.org
Influence on Neuronal Cell Metabolism and Oxygen Uptake Research
A proposed mechanism of action for ergoloid mesylates, including dihydro-beta-ergocryptine, involves the enhancement of cerebral metabolism. researchgate.net Research suggests these compounds may improve the brain's oxygen uptake and utilization.
This metabolic enhancement is thought to be linked to an increase in cerebral blood flow, which improves the delivery of oxygen and nutrients to brain cells. drugbank.com The vasoregulating effect of related compounds like dihydroergocristine has been shown to increase cerebral blood flow and oxygen consumption. drugbank.com By improving neuronal metabolism, these compounds may help to normalize neurotransmitter levels that are depressed due to age-related or pathological changes.
Endocrine System Research Studies
Prolactin Secretion Modulation Mechanisms
The most well-documented endocrine effect of this compound and other ergot alkaloids is the inhibition of prolactin secretion from the pituitary gland. researchpromo.com This action is a direct consequence of the compound's potent dopaminergic D2 receptor agonism. drugbank.com
The anterior pituitary gland's lactotroph cells, which are responsible for synthesizing and secreting prolactin, are under tonic inhibitory control by dopamine released from tuberoinfundibular neurons. By acting as a D2 receptor agonist, dihydro-beta-ergocryptine mimics the natural action of dopamine, leading to a powerful suppression of both prolactin synthesis and its release into the bloodstream. researchpromo.comdrugbank.com
This mechanism has been confirmed in various in vivo and in vitro studies. researchpromo.com For example, research in rats has demonstrated that ergot derivatives like ergocryptine inhibit prolactin synthesis and release. researchpromo.com The administration of 2-bromo-alpha-ergocryptine mesylate to prepubertal female rats resulted in significantly lower serum levels of prolactin. nih.gov This prolactin-lowering effect has led to the investigation of ergoloid mesylates for the treatment of hyperprolactinemia (abnormally high levels of prolactin). wikipedia.org
Growth Hormone and Other Pituitary Hormone Release Investigations
This compound, as a component of the ergoloid mesylates mixture (co-dergocrine mesilate) and due to its nature as an ergot alkaloid derivative, has been investigated for its influence on the endocrine system, particularly the pituitary gland. ontosight.aiwikipedia.org The pharmacological activity of these compounds is largely attributed to their structural similarity to neurotransmitters like dopamine, allowing them to interact with dopamine receptors in the pituitary. researchpromo.com
Research has demonstrated that ergot alkaloids, as a class, can suppress the synthesis and release of prolactin from the pituitary gland. researchpromo.com This effect is primarily mediated through potent agonist activity at dopamine D2 receptors located on pituitary lactotrophs (prolactin-secreting cells). drugbank.comdrugbank.com The closely related compound, 2-bromo-alpha-ergocryptine mesylate (bromocriptine), has been shown to significantly inhibit the secretion of not only prolactin but also luteinizing hormone (LH) in prepubertal female rats. probes-drugs.orgnih.gov Similarly, dihydro-alpha-ergocryptine, another component of the ergoloid mixture, is known to reduce plasma prolactin levels through its D2 receptor agonism. drugbank.com Consequently, the ergoloid mixture containing this compound has been used in the management of conditions associated with hyperprolactinemia. wikipedia.org
Table 1: Investigated Effects of Dihydro-ergocryptine and Related Compounds on Pituitary Hormones
| Compound/Mixture | Hormone(s) Affected | Observed Effect | Primary Mechanism of Action |
|---|---|---|---|
| Ergoloid Mesylates (contains Dihydro-beta-ergocryptine) | Prolactin | Inhibition of secretion | Dopamine D2 Receptor Agonism |
| Ergot Alkaloids (General) | Prolactin, Growth Hormone (GH) | Suppression of synthesis and release | Dopamine D2 Receptor Agonism |
| 2-bromo-alpha-ergocryptine (Bromocriptine) | Prolactin, Luteinizing Hormone (LH), Growth Hormone (GH) | Inhibition of secretion | Potent Dopamine D2 Receptor Agonism |
Cardiovascular System Mechanistic Research
The cardiovascular effects of this compound are primarily understood through research on the broader mixture of ergoloid mesylates. drugbank.com The mechanisms involve a combination of central and peripheral actions that influence vascular tone and blood pressure. drugbank.commedchemexpress.com
Dihydrogenated ergot alkaloids, including dihydro-beta-ergocryptine, exhibit a complex interaction with adrenergic receptors. Research has established that these compounds act as antagonists or partial agonists at alpha-adrenergic receptors. Specifically, radiolabeled dihydroergocryptine has been used to directly identify and study alpha-adrenergic receptor binding sites on cell membranes, confirming its high affinity for these receptors. nih.gov This alpha-blocking activity occurs peripherally, counteracting the vasoconstrictive signals mediated by the sympathetic nervous system and contributing to vasodilation. drugbank.com
Table 2: Summary of Cardiovascular Mechanisms of Dihydrogenated Ergot Alkaloids
| Mechanism | Target | Effect | Consequence |
|---|---|---|---|
| Peripheral Action | Alpha-adrenergic receptors | Antagonism / Partial Agonism | Blocks sympathetic vasoconstrictive signals, promoting vasodilation. |
The blood pressure-regulating effects of dihydrogenated ergot alkaloids have been investigated in various animal models of hypertension. medchemexpress.comnih.gov A key model used in this research is the spontaneously hypertensive rat (SHR), which genetically develops hypertension and is a standard for studying human essential hypertension. nih.gov
One study specifically examining the effects of dihydroergotoxine (B79615) mesylate (the mixture containing dihydro-beta-ergocryptine) in spontaneously hypertensive rats found that the compound lowered blood pressure. medchemexpress.com The research indicated that this hypotensive effect was achieved through interaction with peripheral dopamine receptors. medchemexpress.com This suggests a distinct dopaminergic mechanism for blood pressure reduction in addition to the alpha-adrenergic blockade.
In contrast, other research has highlighted the vasoconstrictive potential of non-hydrogenated ergot alkaloids, an effect that is significantly reduced or absent at therapeutic doses with the dihydrogenated forms like dihydro-beta-ergocryptine. pdr.netresearchgate.net Pharmacodynamic studies have also shown that dihydroergotoxine can lead to a significant fall in both supine and standing blood pressure. researchgate.net The use of various animal models is essential for dissecting these complex mechanisms, which involve central and peripheral blood pressure control pathways, as well as neural and humoral factors. medchemexpress.comnih.gov
Table 3: Research Findings on Dihydroergotoxine in an Animal Model of Hypertension
| Animal Model | Compound Administered | Observed Effect on Blood Pressure | Investigated Mechanism | Reference |
|---|
Future Research Trajectories and Methodological Innovations for Dihydro Beta Ergocryptine Mesylate
Identification of Novel Receptor Targets and Off-Target Interactions
Future research on dihydro-beta-ergocryptine (B3433263) mesylate is increasingly focused on identifying novel receptor targets and characterizing its off-target interactions to better understand its therapeutic potential and complex pharmacological profile. While its primary activity as a dopamine (B1211576) agonist is well-established, studies are exploring its interactions with a broader range of receptors. Dihydro-beta-ergocryptine is a component of ergoloid mesylates, a mixture that also includes dihydroergocornine (B1204045), dihydroergocristine (B93913), and dihydro-alpha-ergocryptine. researchgate.netnih.gov This mixture is known to have a complex dual effect on central monoaminergic neurotransmitter systems, impacting adrenergic, serotoninergic, and dopaminergic pathways. researchgate.netnih.gov
Research has shown that related dihydroergot alkaloids possess a wide spectrum of receptor affinities. Dihydro-alpha-ergocryptine, which differs from the beta form by the position of a single methyl group, is a high-affinity ligand for both alpha-1 and alpha-2 adrenoceptors and acts as a potent agonist at dopamine D2 receptors and a partial agonist at D1 and D3 receptors. nih.govdrugbank.com Furthermore, it demonstrates antagonist activity at the 5-hydroxytryptamine (serotonin) receptor 7 and agonist activity at the 5-hydroxytryptamine receptor 2B. drugbank.com
A significant area of investigation involves the potential for these compounds to interact with targets outside of the classic monoaminergic systems. For instance, dihydroergocristine has been identified as a direct inhibitor of γ-secretase, an enzyme critically involved in the production of amyloid-β peptides in Alzheimer's disease. nih.govresearchgate.net This finding suggests that components of the ergoloid mixture, and potentially dihydro-beta-ergocryptine itself, may have therapeutic relevance in neurodegenerative diseases through mechanisms independent of dopamine agonism. Animal experiments have further confirmed that dihydro-beta-ergocryptine mesylate exhibits high affinity for α-adrenoceptors in various tissues, including blood vessels and the central nervous system, which contributes to its effects on microcirculation and brain metabolism. google.com
Table 1: Known and Investigational Receptor Interactions of Dihydroergot Alkaloids
| Compound/Mixture | Receptor Target | Interaction Type | Reference |
|---|---|---|---|
| Dihydro-alpha-ergocryptine | Dopamine D2 Receptor | Potent Agonist | nih.govdrugbank.com |
| Dihydro-alpha-ergocryptine | Dopamine D1 & D3 Receptors | Partial Agonist | nih.govdrugbank.com |
| Dihydro-alpha-ergocryptine | Alpha-1 & Alpha-2 Adrenoceptors | High-affinity Ligand | nih.govdrugbank.com |
| Dihydro-alpha-ergocryptine | 5-Hydroxytryptamine Receptor 7 | Antagonist | drugbank.com |
| Dihydro-alpha-ergocryptine | 5-Hydroxytryptamine Receptor 2B | Agonist | drugbank.com |
| Dihydroergocristine | γ-Secretase | Direct Inhibitor | nih.govresearchgate.net |
Development of Advanced In Vitro and In Vivo Models for Mechanistic Elucidation
To unravel the complex mechanisms of this compound, researchers are developing and utilizing more sophisticated in vitro and in vivo models. These advanced models move beyond simple receptor binding assays to explore the compound's effects in more biologically relevant contexts.
In vitro, cell-based assays are crucial for high-throughput screening and mechanistic studies. For example, a cell-based luciferase reporter assay in TREx HeLa cells was instrumental in identifying the inhibitory effect of the related compound dihydroergocristine on γ-secretase. researchgate.net To further investigate the downstream effects on Alzheimer's-related pathways, researchers have used human embryonic kidney (HEK293) cells to measure the dose-dependent accumulation of amyloid precursor protein (APP) carboxy-terminal fragments (APP-CTFs) and the generation of amyloid-β (Aβ) via ELISA. nih.govresearchgate.net The use of cell lines derived directly from Alzheimer's disease patients offers an even more relevant model for studying potential therapeutic effects. nih.govresearchgate.net
In vivo models are essential for understanding the compound's effects on a systemic level. Animal models have been used to demonstrate that co-dergocrine mesylate (containing dihydro-beta-ergocryptine) can improve indices of cognitive function, such as memory and learning. researchgate.netresearchgate.netnih.gov These studies provide a platform to investigate the compound's influence on cerebral metabolism and electroencephalogram (EEG) frequencies in the context of age-related cognitive decline. nih.gov
Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Systemic Effects
The application of "omics" technologies, such as proteomics and metabolomics, represents a significant leap forward in understanding the systemic effects of this compound. These technologies allow for a broad, unbiased survey of the molecular changes induced by the compound, revealing novel pathways and systemic interactions.
A pertinent example, although in a different biological system, is the use of omics to study secondary metabolites in the fungus Ganoderma lucidum, where dihydro-alpha-ergocryptine mesylate was identified. mdpi.com In this study, liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed for a comprehensive metabolomics analysis, while a data-independent acquisition (DIA) approach was used for proteomics to identify and quantify thousands of proteins. mdpi.com By integrating the proteomic and metabolomic datasets, researchers identified 48 common pathways affected, including critical processes like purine (B94841) metabolism, oxidative phosphorylation, and amino acid biosynthesis. mdpi.com This integrated approach provides a powerful methodology for mapping the compound's influence across multiple biological systems.
While direct, large-scale omics studies on dihydro-beta-ergocryptine in human systems are still emerging, these methodologies hold the key to a more holistic understanding of its action, moving from a single-target to a systems-level perspective.
Computational Chemistry and Molecular Modeling for Ligand Design and Binding Prediction
Computational chemistry and molecular modeling are becoming indispensable tools in the future study of this compound, facilitating ligand design and predicting binding interactions with high precision. These in silico methods allow for the rapid screening of potential targets and the rational design of new derivatives with improved pharmacological profiles.
Virtual screening studies have been conducted to explore the potential of ergoloid compounds, including dihydro-beta-ergocryptine, against new therapeutic targets. One such study investigated the binding effectiveness of ergoloid to the estrogen receptor beta (ERβ)-murine double minute 2 (MDM2) protein complex, a potential target in breast cancer. indonesianjournalofcancer.or.id This research utilized a suite of computational tools:
ClusPro 2.0: for docking the two proteins to form the complex.
PyRx 8.0: for the virtual screening of ligands against the protein complex.
Protein Interaction Calculator (PIC) and Protein Ligand Interaction Profiler (PLIP): for analyzing the specific amino acid residues involved in the ligand-protein interactions. indonesianjournalofcancer.or.id
Beyond virtual screening, molecular modeling is used to understand the physical basis of binding. For the related compound dihydroergocristine, a Surface Plasmon Resonance (SPR) assay, a biophysical technique, was used to confirm the direct binding to γ-secretase and its subunit Nicastrin. This experimental data was complemented by determining the equilibrium dissociation constants (Kd), which quantify the binding affinity. nih.govresearchgate.net Furthermore, quantum chemical models have been used to simulate complex molecular behaviors, such as the epimerization process of related ergot alkaloids. nih.gov
Table 2: Computational and Biophysical Tools in Dihydroergot Alkaloid Research
| Technique/Tool | Application | Finding/Purpose | Reference |
|---|---|---|---|
| Virtual Screening (PyRx 8.0) | Screening ergoloid against ERβ-MDM2 complex | Predicted strong interaction, suggesting potential as a drug candidate. | indonesianjournalofcancer.or.id |
| Protein-Protein Docking (ClusPro 2.0) | Forming the ERβ-MDM2 protein complex model | To create a valid target for virtual screening. | indonesianjournalofcancer.or.id |
| Surface Plasmon Resonance (SPR) | Measuring binding of dihydroergocristine to γ-secretase | Confirmed direct binding with a Kd of 25.7 nM. | nih.govresearchgate.net |
Research into the Epigenetic and Gene Expression Modulatory Roles (e.g., NF-κB activation)
A compelling future research direction is the investigation of this compound's role in modulating gene expression and epigenetic pathways. This moves beyond direct receptor interaction to explore how the compound may influence cellular function at the genetic level.
There is growing evidence linking dihydroergot alkaloids to key inflammatory and gene expression pathways. Some reports suggest that the neuroprotective effects of dihydro-alpha-ergocryptine could be mediated through the activation of Nuclear Factor-kappa B (NF-κB), a crucial protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress and inflammation. nih.govdrugbank.com Further research has pointed to the possibility that dihydro-beta-ergocryptine may exert inhibitory activity against the TNF-alpha receptor, a key upstream activator of the NF-κB pathway. researchgate.net
The broader field of fungal secondary metabolites, from which ergocryptine is derived, is known to be regulated by epigenetic mechanisms, including DNA methylation and histone modification. mdpi.com This opens the possibility that dihydro-beta-ergocryptine itself could act as a small-molecule epigenetic modifier. Large-scale gene expression datasets, such as the Broad Institute's Connectivity Map (CMAP), provide resources to explore these effects, showing how compounds can alter the expression of thousands of genes (e.g., MAP4, ESR1, PRKCH) in cell lines. medrxiv.org Investigating these gene expression signatures and epigenetic marks will be crucial in fully elucidating the compound's modulatory roles.
Q & A
Q. What validated analytical methods are recommended for quantifying dihydro-beta-ergocryptine mesylate and its isomers in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (HPLC) is the gold standard, using mobile phases containing ~10⁻² M bases (e.g., ammonium carbonate) for baseline separation of all four ergot alkaloid derivatives. Critical parameters include a resolution ≥1.35 between dihydro-beta-ergocryptine and dihydroergocristine, tailing factors ≤2.5, and theoretical plates ≥950 for peak efficiency . The method requires no reference standards for component ratio determination, enabling rapid (<15 min) and reproducible analysis of drug substances or dosage forms .
Q. How do structural variations among ergot alkaloid derivatives impact the pharmacological profile of this compound?
this compound differs from dihydroergocristine by substituting the phenmethyl group on the polypeptide nucleus with an isobutyl group. This structural modification alters receptor binding affinity, particularly for dopamine and serotonin receptors, contributing to its unique vasodilatory and neuroprotective effects. Comparative studies highlight its lower α-adrenergic antagonism compared to dihydroergocornine, which has an isopropyl substitution .
Advanced Research Questions
Q. What experimental design considerations are critical when analyzing discrepancies in dihydro-alpha/dihydro-beta-ergocryptine mesylate ratios across batches?
Batch inconsistencies often arise from synthesis conditions (e.g., hydrogenation efficiency). To resolve discrepancies:
- Validate chromatographic methods using system suitability tests (e.g., relative standard deviation ≤2.0% for peak areas in replicate injections) .
- Cross-reference ratios with mass spectrometry to confirm isomer proportions.
- Standardize synthesis protocols (e.g., reaction time, temperature) to minimize variability in dihydro-beta-ergocryptine yields .
Q. How can researchers mitigate stability challenges in this compound during long-term pharmacological studies?
Stability is compromised by light, humidity, and oxidation. Recommended strategies include:
Q. What methodologies are optimal for comparing blood-brain barrier (BBB) permeability of this compound with other ergoloid derivatives?
Use in vitro BBB models (e.g., co-cultures of brain endothelial cells and astrocytes) to measure apparent permeability (Papp) and efflux ratios. Complement with LC-MS/MS for quantifying compound concentrations in brain homogenates. Dihydro-beta-ergocryptine’s higher lipophilicity (logP ~3.2) compared to dihydroergocristine (logP ~2.8) may enhance passive diffusion, but active transport mechanisms (e.g., P-glycoprotein affinity) require further validation .
Data Analysis & Contradiction Resolution
Q. How should researchers address conflicting data on the neuroprotective efficacy of this compound in preclinical models?
Contradictions often stem from model specificity (e.g., transient vs. permanent ischemia models) or dosing regimens. To reconcile results:
- Conduct meta-analyses using standardized outcome measures (e.g., infarct volume, Morris water maze performance).
- Validate findings in human induced pluripotent stem cell (iPSC)-derived neuronal cultures to assess translational relevance.
- Control for batch-to-batch variability in drug purity, as impurities ≥0.5% can confound efficacy data .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Use nonlinear regression (e.g., four-parameter logistic model) to estimate EC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-dose comparisons. For in vivo studies, incorporate mixed-effects models to account for inter-subject variability. Ensure power analysis (α=0.05, β=0.2) to determine sample size adequacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
